4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide
Description
This compound is a benzamide derivative featuring a hybrid structure combining a 1H-imidazole core, a thioether linkage, and substituted aromatic groups. Key structural elements include:
- 1H-imidazole: A five-membered heterocycle with nitrogen atoms at positions 1 and 3, facilitating hydrogen bonding and metal coordination.
- Thioether bridge: A sulfur-containing (-S-) group connecting the imidazole to a 2-chloro-4-fluorophenyl-substituted acetamide moiety.
The synthesis likely involves multi-step reactions, including nucleophilic substitutions (e.g., thiol-alkylation) and condensation steps, as observed in analogous compounds . Structural confirmation would require spectroscopic techniques (IR, NMR, MS) and X-ray crystallography, as demonstrated for related imidazole derivatives .
Properties
IUPAC Name |
4-[2-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClFN4O3S/c1-15-2-8-19(33-15)13-28-23(32)16-3-6-18(7-4-16)30-11-10-27-24(30)34-14-22(31)29-21-9-5-17(26)12-20(21)25/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKNOMUOJWDORQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CC=C(C=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-((2-((2-chloro-4-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide, often referred to as compound X, is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in oncology and antimicrobial fields. This article reviews the biological activity of compound X, supported by diverse research findings and case studies.
Chemical Structure and Properties
Compound X has a molecular formula of C24H25ClFN5O and a molecular weight of approximately 485.94 g/mol. The structure includes:
- A benzamide core, which is known for its biological activity.
- A chlorofluorophenyl moiety that may enhance its pharmacological properties.
- An imidazole ring , contributing to its potential interactions with biological targets.
Biological Activity Overview
The biological activities of compound X can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, compounds containing imidazole and benzamide structures have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study demonstrated that related imidazole derivatives exhibited IC50 values ranging from 1.30 μM to 17.25 μM against HepG2 liver cancer cells, indicating strong antiproliferative effects . The mechanism involved apoptosis promotion and G2/M phase arrest, suggesting that compound X may share similar pathways due to its structural similarities.
2. Antimicrobial Activity
The imidazole ring present in compound X is associated with antimicrobial properties. Studies have shown that imidazole derivatives can effectively inhibit bacterial growth.
Research Findings:
In a comparative study, imidazole-containing compounds were tested against Staphylococcus aureus and E. coli, revealing notable antibacterial activity . The presence of electron-withdrawing groups in the structure enhanced their efficacy.
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
| Compound X | Hypothetical Estimate | <10 |
3. Enzyme Inhibition
Compounds similar to compound X have been investigated for their ability to inhibit specific enzymes such as histone deacetylases (HDACs), which play critical roles in cancer progression.
Example:
A derivative of a related structure showed HDAC3 selectivity with an IC50 value of 95.48 nM, indicating potential for therapeutic application in cancer treatment through epigenetic modulation .
Structure-Activity Relationship (SAR)
Understanding the SAR of compound X helps predict its biological activity based on structural modifications:
- Chloro and Fluoro Substituents: These groups enhance lipophilicity and potentially improve binding affinity to target proteins.
- Imidazole Ring: Essential for interaction with biological macromolecules, influencing both anticancer and antimicrobial activities.
Table: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Addition of Fluorine | Increased potency |
| Imidazole Presence | Enhanced target binding |
| Benzamide Core | Broadens therapeutic scope |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
†Calculated based on molecular formula; exact synthesis data unavailable in provided evidence.
Spectroscopic and Physicochemical Properties
- confirms the utility of X-ray crystallography for resolving imine configurations, a method applicable to the target’s acetamide moiety .
- Solubility : The 5-methylfuran-2-ylmethyl group enhances lipophilicity compared to ’s methoxybenzyl-thiazole derivative, which has a lower molecular weight (371.4 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
